Cas no 2034208-11-0 (5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane)

5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane structure
2034208-11-0 structure
Product name:5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
CAS No:2034208-11-0
MF:C12H14N2OS
MW:234.317361354828
CID:5333360

5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties

Names and Identifiers

    • 2-thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone
    • (6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
    • 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
    • Inchi: 1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3
    • InChI Key: LYELSYGAIKNUOX-UHFFFAOYSA-N
    • SMILES: S1CC2CC1CN2C(C1C=NC(C)=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 297
  • XLogP3: 1.4
  • Topological Polar Surface Area: 58.5

5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6554-8317-10mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
10mg
$118.5 2023-09-08
Life Chemicals
F6554-8317-20mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
20mg
$148.5 2023-09-08
Life Chemicals
F6554-8317-100mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
100mg
$372.0 2023-09-08
Life Chemicals
F6554-8317-20μmol
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
20μmol
$118.5 2023-09-08
Life Chemicals
F6554-8317-5mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
5mg
$103.5 2023-09-08
Life Chemicals
F6554-8317-15mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
15mg
$133.5 2023-09-08
Life Chemicals
F6554-8317-25mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
25mg
$163.5 2023-09-08
Life Chemicals
F6554-8317-10μmol
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
10μmol
$103.5 2023-09-08
Life Chemicals
F6554-8317-3mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
3mg
$94.5 2023-09-08
Life Chemicals
F6554-8317-50mg
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
2034208-11-0
50mg
$240.0 2023-09-08

Additional information on 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane

5-(6-Methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane: A Comprehensive Overview

The compound 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane, identified by the CAS number 2034208-11-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, characterized by its unique bicyclo[2.2.1]heptane framework, which is further substituted with a 6-methylpyridine moiety at the 5-position and a thia group at the 2-position. The combination of these structural elements makes this compound a subject of interest for researchers exploring novel chemical entities with potential bioactivity.

The bicyclo[2.2.1]heptane system is a well-known structural motif in organic chemistry, often associated with rigidity and stability due to its bridged bicyclic structure. In this compound, the thia group introduces sulfur into the structure, which can significantly influence the electronic properties and reactivity of the molecule. The 6-methylpyridine moiety adds an aromatic ring system with electron-withdrawing groups, further enhancing the compound's potential for participation in various chemical reactions or interactions with biological systems.

Recent studies have highlighted the importance of such bicyclic compounds in drug discovery and development. The unique combination of structural features in 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane suggests that it could serve as a lead compound for designing new pharmaceutical agents targeting specific biological pathways or enzymes. For instance, the presence of the pyridine ring may facilitate hydrogen bonding interactions, while the thia group could contribute to metal coordination or other non-covalent interactions essential for bioactivity.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including Friedel-Crafts acylation, cycloaddition reactions, or more advanced methods such as ring-closing metathesis. The choice of synthetic pathway depends on the availability of starting materials and the desired level of stereochemical control. Researchers have demonstrated that careful optimization of reaction conditions can lead to high yields and excellent stereochemical outcomes for such complex molecules.

The application of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have revealed that 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibits favorable pharmacokinetic profiles, including good solubility and permeability, which are critical for its potential use as an orally administered drug. Additionally, docking studies have shown that this compound can bind effectively to target proteins involved in various disease states, such as cancer or neurodegenerative disorders.

One area where this compound has shown particular promise is in enzyme inhibition studies. For example, researchers have found that it can inhibit key enzymes involved in metabolic pathways associated with diabetes and obesity. The ability to modulate these enzymes could pave the way for new therapeutic strategies aimed at treating metabolic disorders.

In conclusion, 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS No: 2034208-11-0) represents a fascinating example of how structural complexity can lead to functional diversity in organic molecules. With its unique combination of structural features and promising biological activity profiles, this compound stands out as a valuable tool for advancing research in drug discovery and related fields.

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